molecular formula C7H7BrOS B1440138 1-(5-Bromo-4-methylthiophen-2-YL)ethanone CAS No. 859199-06-7

1-(5-Bromo-4-methylthiophen-2-YL)ethanone

Cat. No.: B1440138
CAS No.: 859199-06-7
M. Wt: 219.1 g/mol
InChI Key: KQZYEQHMHCHZKP-UHFFFAOYSA-N
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Scientific Research Applications

1-(5-Bromo-4-methylthiophen-2-YL)ethanone is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, including retinoic acid derivatives and antidiabetic drugs like pioglitazone.

    Industry: The compound is used in the production of agrochemicals such as imidacloprid and acetamiprid.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . It’s recommended to refer to the MSDS for complete safety information .

Mechanism of Action

Target of Action

It is known to be an important intermediate in the synthesis of retinoic acid, isotretinoin, and acitretin . These compounds are involved in various biological processes, including cell growth and differentiation.

Mode of Action

The exact mode of action of 1-(5-Bromo-4-methylthiophen-2-YL)ethanone is not well-documented. As an intermediate, it contributes to the formation of other compounds that have well-defined modes of action. For instance, retinoic acid, one of the compounds that can be synthesized from this compound, acts by binding to retinoic acid receptors in the nucleus, which then modulates gene expression .

Biochemical Pathways

This compound is involved in the synthesis of retinoic acid, isotretinoin, and acitretin . These compounds play crucial roles in various biochemical pathways. For example, retinoic acid is involved in the retinoic acid pathway, which plays a key role in cell growth and differentiation .

Pharmacokinetics

For instance, retinoic acid is well-absorbed and widely distributed in the body, and it is metabolized primarily in the liver .

Result of Action

For instance, retinoic acid can influence cell growth and differentiation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect its stability. It is recommended to store this compound in a dark place, sealed in dry conditions, and under -20°C .

Biochemical Analysis

Biochemical Properties

1-(5-Bromo-4-methylthiophen-2-YL)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of retinoic acid, isotretinoin, and acitretin . These interactions are crucial for the compound’s role in organic synthesis and the production of chiral drugs . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the modulation of their activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its role in the synthesis of retinoic acid derivatives suggests that it may impact cellular differentiation and proliferation . Additionally, its interaction with cellular enzymes can lead to changes in metabolic pathways, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s bromine atom and thiophene ring allow it to form specific interactions with the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . These interactions can result in downstream effects on gene expression, ultimately influencing cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can result in significant changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and metabolic pathways . At higher doses, toxic or adverse effects may be observed . These threshold effects are important for determining the safe and effective use of the compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . The compound’s role in the synthesis of retinoic acid derivatives highlights its importance in metabolic pathways related to cellular differentiation and proliferation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in various applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-4-methylthiophen-2-YL)ethanone can be synthesized through several methods. One common approach involves the bromination of 4-methylthiophene followed by acetylation. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-4-methylthiophen-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-(5-Bromo-4-chlorothiophen-2-YL)ethanone
  • 1-(5-Bromo-4-methylthien-2-YL)ethanone
  • 2-Acetyl-5-bromo-4-methylthiophene

Comparison: 1-(5-Bromo-4-methylthiophen-2-YL)ethanone is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

1-(5-bromo-4-methylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-4-3-6(5(2)9)10-7(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZYEQHMHCHZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670319
Record name 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859199-06-7
Record name 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetyl chloride (7.09 g) is added to a suspension of AlCl3 (11.53 g) in dichloromethane (310 ml) at 0° C. After 45 minutes at 0° C., 2-bromo-3-methylthiophene (5.0 g) is added dropwise. After 1 hour at 0° C., the reaction is quenched by added water (100 ml). The mixture is extracted three times with dichloromethane. The organic phases are combined, dried over MgSO4 and concentrated in vacuo. The crude product is purified by chromatography on silica gel (180 g) eluting with a mixture of ethyl acetate and heptane (1:6) to yield 1-(5-bromo-4-methyl-thiophen-2-yl)-ethanone (3.5 g) as a brown solid.
Quantity
7.09 g
Type
reactant
Reaction Step One
Name
Quantity
11.53 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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